

Application Notes and Protocols: Evaluation of CP-628006 using the Ussing Chamber

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CP-628006

Cat. No.: B12422454

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cystic fibrosis transmembrane conductance regulator (CFTR) is a crucial ion channel responsible for the transport of chloride and bicarbonate across epithelial surfaces. In conditions such as cystic fibrosis, the function of this channel is impaired. Potentiators are a class of therapeutic compounds designed to enhance the opening probability (gating) of CFTR channels that are present on the cell surface.

CP-628006 has been identified as a small molecule CFTR potentiator.[1][2] Unlike other potentiators such as ivacaftor, **CP-628006** has a distinct chemical structure and mechanism of action, restoring ATP-dependent gating to certain CFTR mutants.[1][3] The Ussing chamber is an essential ex vivo system that allows for the study of ion transport across intact epithelial tissues, such as the intestinal mucosa.[4] This application note provides a detailed protocol for the evaluation of **CP-628006**'s efficacy as a CFTR potentiator using a porcine or rodent intestinal tissue model in an Ussing chamber system.

Principle of the Assay

This protocol measures the effect of **CP-628006** on CFTR-mediated chloride secretion across an isolated segment of intestinal epithelium mounted in an Ussing chamber. The tissue is bathed in physiological solutions and the transepithelial electrical parameters, specifically the short-circuit current (Isc), are monitored. The Isc is a direct measure of net ion transport across the epithelium.

The experimental sequence involves:

- Inhibiting the epithelial sodium channel (ENaC) with amiloride to isolate chloride secretory currents.
- Activating CFTR through the cAMP signaling pathway using forskolin.
- Adding the CFTR potentiator, **CP-628006**, to enhance the forskolin-stimulated Isc.
- Finally, adding a specific CFTR inhibitor (e.g., CFTRinh-172) to confirm that the observed change in current is indeed mediated by CFTR.

Materials and Reagents

Equipment

- Ussing Chamber System (e.g., EasyMount or classic chamber systems)
- Voltage-Current Clamp Amplifier
- Data Acquisition System and Software
- Water Bath/Heater for temperature control (37°C)
- Carbogen Gas Tank (95% O₂ / 5% CO₂) and tubing
- Dissection Microscope and Tools
- Pipettes and general laboratory consumables

Buffers and Reagents

Reagent	Stock Concentration	Final Concentration	Solvent
Krebs-Bicarbonate Ringer (KBR) Buffer	-	See Table 2	Deionized H ₂ O
Amiloride	100 mM	100 μM	DMSO
Forskolin	10 mM	10 μM	DMSO
CP-628006	10 mM	0.1 - 10 μM	DMSO
CFTRinh-172	10 mM	10 μM	DMSO

Table 1: Reagent Stock and Final Concentrations.

Component	Concentration (mM)
NaCl	115
NaHCO ₃	25
K ₂ HPO ₄	2.4
KH ₂ PO ₄	0.4
MgCl ₂	1.2
CaCl ₂	1.2
D-Glucose (Serosal Side)	10
Mannitol (Mucosal Side)	10

Table 2: Composition of Krebs-Bicarbonate Ringer (KBR) Buffer. Prepare fresh and warm to 37°C while gassing with carbogen (95% O₂ / 5% CO₂) for at least 20 minutes to achieve a pH of ~7.4.

Experimental Protocol

Tissue Preparation

- Humanely euthanize the animal (e.g., pig, rat) according to institutionally approved protocols.
- Excise a segment of the desired intestinal region (e.g., ileum or colon).
- Immediately place the tissue segment in ice-cold, carbogen-gassed KBR buffer.
- Transfer the tissue to a dissection dish with fresh, cold KBR.
- Open the intestinal segment along the mesenteric border.
- Gently rinse the mucosal surface with KBR buffer to remove residual contents.
- Using a dissection microscope, carefully strip the external muscle layers to obtain a preparation of mucosa-submucosa.
- Cut the stripped tissue into appropriate sizes for mounting in the Ussing chamber sliders.

Ussing Chamber Setup and Mounting

- Assemble the Ussing chambers, ensuring all components are clean.
- Fill the apical and basolateral chambers with equal volumes of pre-warmed (37°C) and carbogen-gassed KBR buffer.
- Mount the prepared intestinal tissue onto the chamber slider, ensuring the mucosal side faces the apical chamber.
- Secure the slider in the Ussing chamber, avoiding any leaks or tissue damage.
- Allow the system to equilibrate for 20-30 minutes, or until a stable baseline transepithelial electrical resistance (TEER) and potential difference (PD) are achieved.

Electrophysiological Measurements

- Begin recording the short-circuit current (I_{sc}) under voltage-clamp mode (clamped at 0 mV).
- Establish Baseline: Record a stable baseline I_{sc} for 5-10 minutes.

- ENaC Inhibition: Add Amiloride (100 μM) to the apical chamber to block sodium absorption. A decrease in I_{sc} is expected. Wait for the current to stabilize (approximately 10-15 minutes).
- CFTR Activation: Add Forskolin (10 μM) to the basolateral chamber. This will increase intracellular cAMP and activate CFTR, resulting in an increase in I_{sc}. Allow the current to reach a stable plateau.
- Potentiator Evaluation: Add **CP-628006** to the apical chamber. It is recommended to perform a cumulative dose-response (e.g., 0.1 μM , 0.3 μM , 1 μM , 3 μM , 10 μM), allowing the I_{sc} to stabilize after each addition. A further increase in I_{sc} indicates potentiation of CFTR activity.
- CFTR Inhibition: Following the final dose of **CP-628006**, add CFTRinh-172 (10 μM) to the apical chamber. A sharp decrease in I_{sc} confirms that the current is CFTR-dependent.

Data Presentation and Analysis

The primary endpoint is the change in short-circuit current ($\Delta\text{I}_{\text{sc}}$) following the addition of each compound. Data should be summarized and presented in a clear tabular format.

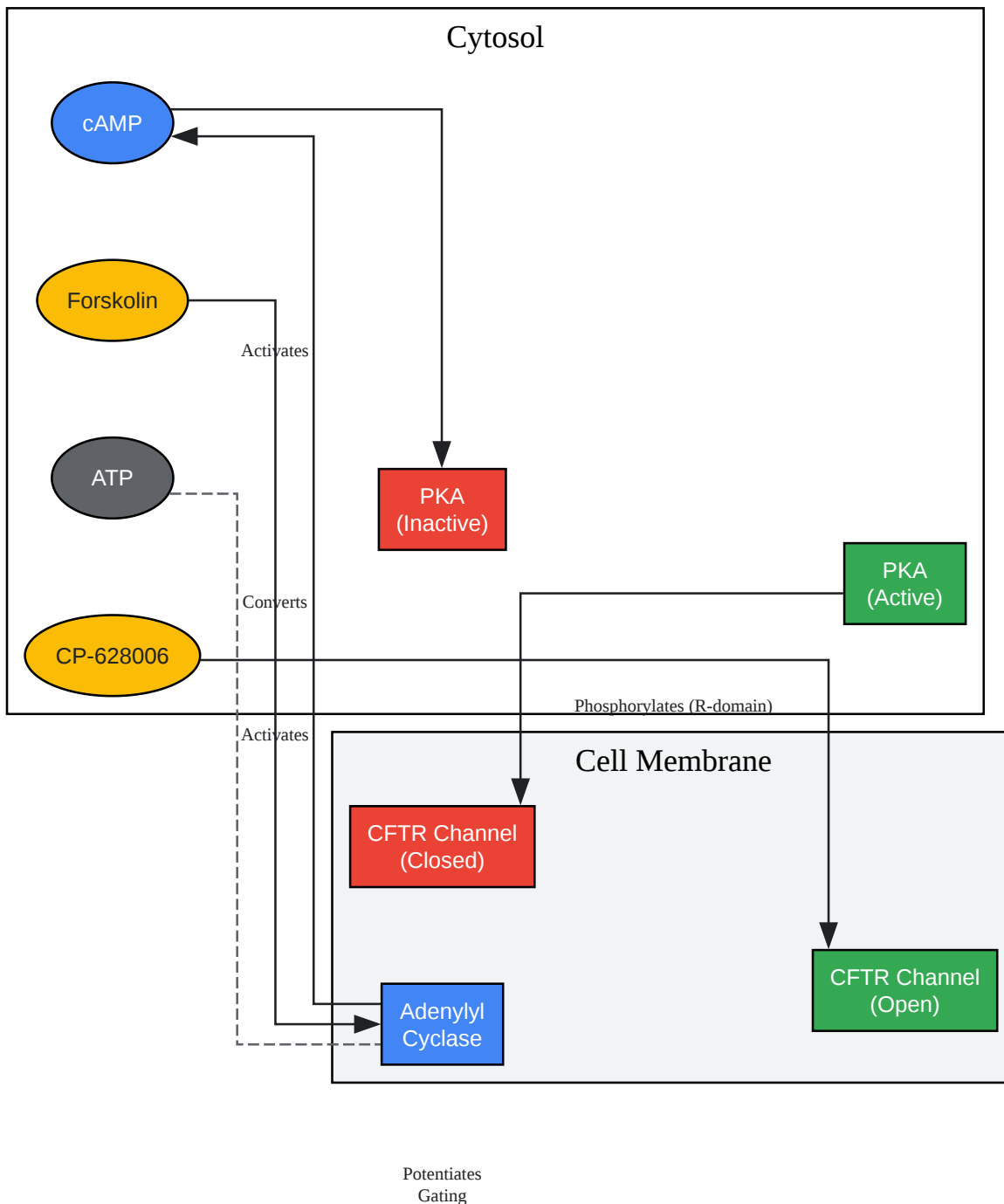
Condition	$\Delta\text{I}_{\text{sc}}$ ($\mu\text{A}/\text{cm}^2$) (Mean \pm SEM)
Baseline	N/A
Amiloride (100 μM)	-15.2 \pm 2.1
Forskolin (10 μM)	+45.8 \pm 5.3
CP-628006 (1 μM)	+25.5 \pm 3.9
CP-628006 (3 μM)	+42.1 \pm 6.0
CP-628006 (10 μM)	+55.7 \pm 7.2
CFTRinh-172 (10 μM)	-98.6 \pm 8.5

Table 3: Representative Quantitative Data for **CP-628006** Evaluation. This table illustrates the expected changes in short-circuit current (I_{sc}). The $\Delta\text{I}_{\text{sc}}$ for each compound is calculated relative to the stable current immediately preceding its addition.

Visualizations

CFTR Activation Signaling Pathway

The following diagram illustrates the signaling cascade leading to CFTR activation, which is the target of potentiators like **CP-628006**.

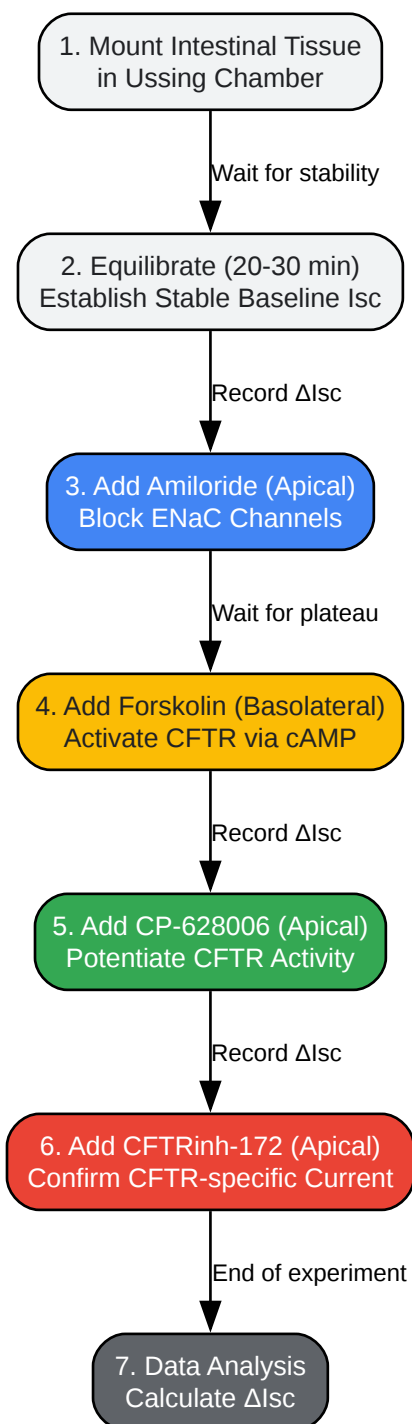


[Click to download full resolution via product page](#)

Caption: cAMP-mediated activation pathway of the CFTR channel.

Experimental Workflow for CP-628006 Evaluation

This diagram outlines the step-by-step logical flow of the Ussing chamber experiment.



[Click to download full resolution via product page](#)

Caption: Ussing chamber experimental workflow for evaluating **CP-628006**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 3. A small molecule CFTR potentiator restores ATP-dependent channel gating to the cystic fibrosis mutant G551D-CFTR - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [physiologicalinstruments.com](https://www.physiologicalinstruments.com) [[physiologicalinstruments.com](https://www.physiologicalinstruments.com)]
- To cite this document: BenchChem. [Application Notes and Protocols: Evaluation of CP-628006 using the Ussing Chamber]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12422454/docs#application-notes-and-protocols-evaluation-of-cp-628006-using-the-ussing-chamber>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)